molecular formula C26H29NO5 B11214456 Diethyl 1-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214456
M. Wt: 435.5 g/mol
InChI Key: WVHZVALLRZJSNR-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine or piperidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its calcium channel blocking properties.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique substitution pattern on the aromatic rings and the presence of methoxy and ester groups. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 1-(3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5/c1-6-31-25(28)22-15-27(20-12-17(3)11-18(4)13-20)16-23(26(29)32-7-2)24(22)19-9-8-10-21(14-19)30-5/h8-16,24H,6-7H2,1-5H3

InChI Key

WVHZVALLRZJSNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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